An In-depth Technical Guide to (R)-1-Tetrahydrofuran-3-ylmethanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-Tetrahydrofuran-3-ylmethanamine: Properties, Synthesis, and Applications
Executive Summary
(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral heterocyclic amine that has emerged as a crucial building block in modern medicinal and process chemistry. Its unique structural architecture, combining a polar tetrahydrofuran (THF) ring with a primary amine tethered to a stereogenic center, imparts desirable physicochemical properties to target molecules, enhancing parameters such as solubility and metabolic stability. This guide provides an in-depth analysis of its structural properties, outlines key synthetic strategies for both racemic and enantiopure forms, details analytical characterization methods, and explores its significant applications in drug discovery and agrochemical development.
Molecular Profile and Physicochemical Properties
1.1 Chemical Structure and Stereochemistry
(R)-1-Tetrahydrofuran-3-ylmethanamine, systematically named ((3R)-tetrahydrofuran-3-yl)methanamine, possesses a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an aminomethyl group. The chirality arises from the stereocenter at the C3 position of the THF ring. This specific (R)-configuration is critical in pharmaceutical applications where stereochemistry dictates biological activity and selectivity. The THF ring is not planar and adopts an envelope or twist conformation, which influences the spatial orientation of the aminomethyl substituent and its interaction with biological targets.
The molecule's bifunctionality is key to its utility. The THF oxygen atom acts as a hydrogen bond acceptor, while the primary amine (-NH₂) serves as a hydrogen bond donor and a versatile nucleophilic handle for a wide range of chemical transformations, including amidation and reductive amination.[1][2]
1.2 Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | ((3R)-Tetrahydrofuran-3-yl)methanamine | Advanced ChemBlocks[3] |
| CAS Number | 1048962-82-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₅H₁₁NO | PubChem[4] |
| Molecular Weight | 101.15 g/mol | PubChem[4] |
| Canonical SMILES | C1CCN | Advanced ChemBlocks[3] |
| InChIKey | CINJIXGRSTYIHP-RXMQYKEDSA-N | Sigma-Aldrich[1] |
1.3 Physicochemical Properties
The properties of the racemic mixture, (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6), provide a useful baseline for the enantiopure compound.
| Property | Value | Source |
| Physical Form | Clear, colorless liquid | Sigma-Aldrich[1] |
| Boiling Point | 156.0 ± 13.0 °C (at 760 Torr) | ChemicalBook[5] |
| Density | 0.967 ± 0.06 g/cm³ (at 20 °C) | ChemicalBook[5] |
| pKa | 9.96 ± 0.29 (Predicted) | ChemicalBook[5] |
| XLogP3-AA | -0.5 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
The negative XLogP3 value indicates the molecule's hydrophilic nature, a direct consequence of the polar ether and amine functional groups. This property is highly advantageous in drug design for improving the aqueous solubility of parent compounds.
Synthesis Strategies: From Racemates to Enantiopure Amines
The synthesis of this chiral amine requires careful consideration of stereocontrol. While racemic synthesis is straightforward, the production of the enantiopure (R)-form is paramount for pharmaceutical applications and necessitates more advanced asymmetric strategies.
2.1 Classical Approach: Reductive Amination for Racemic Synthesis
The most direct and high-yielding route to the racemic compound is the reductive amination of tetrahydrofuran-3-carboxaldehyde.
Causality Behind the Method: This two-step, one-pot process is efficient for large-scale production where stereochemistry is not a concern. The aldehyde first reacts with ammonia to form an intermediate imine (or iminium ion), which is then immediately reduced in situ to the primary amine. The choice of reducing agent is critical. Catalytic hydrogenation with Raney Nickel is effective and atom-economical. The reaction proceeds with near-quantitative yield, making it a robust industrial process.
Detailed Experimental Protocol (Racemic): A protocol adapted from patent literature demonstrates the efficiency of this method:
-
Reaction Setup: To a suitable reactor, add tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Ni (approx. 20 g), and a 15% solution of ammonia in methanol (3.0 mol).
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 4 MPa (approx. 580 psi).
-
Reaction Execution: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction for completion.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the mixture to remove the Raney Ni catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (Tetrahydrofuran-3-yl)methanamine as a liquid (typical yield >99%).
2.2 Asymmetric Synthesis: The Path to Enantiopurity
Achieving high enantiomeric purity requires a chiral strategy. Biocatalysis has emerged as a superior method, offering high selectivity under mild, environmentally friendly conditions.
Expertise in Action: Chemoenzymatic Synthesis via Transaminases The use of ω-transaminases (ω-TAs) represents a state-of-the-art approach for synthesizing chiral amines. This method leverages the exquisite stereoselectivity of enzymes.
The "Why": Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. By starting with a prochiral ketone, tetrahydrofuran-3-one, and selecting an (R)-selective transaminase, one can directly generate the desired (R)-amine with very high enantiomeric excess (>99% ee). This approach avoids the use of heavy metal catalysts and harsh reaction conditions often associated with classical asymmetric synthesis, aligning with the principles of green chemistry.
Caption: Biocatalytic synthesis of (R)-amine using a transaminase.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-1-Tetrahydrofuran-3-ylmethanamine.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 3.85-3.60 (m, 3H): Protons on C2 and C5 adjacent to the ether oxygen (-O-CH₂- and -O-CH-).
-
δ 3.40 (dd, 1H): One proton on C5 adjacent to the ether oxygen.
-
δ 2.70 (d, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).
-
δ 2.50 (m, 1H): The methine proton at the C3 position (-CH-CH₂N).
-
δ 2.00-1.80 (m, 1H) & 1.65-1.50 (m, 1H): The two diastereotopic protons on C4.
-
δ 1.40 (br s, 2H): The amine protons (-NH₂). This signal would disappear upon a D₂O shake.[3][8]
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch (3450-3300 cm⁻¹): A characteristic pair of medium-intensity peaks for a primary amine, arising from symmetric and asymmetric stretching modes.[1][3]
-
C-H Stretch (2980-2850 cm⁻¹): Strong absorptions from the aliphatic C-H bonds in the THF ring and methylene group.[10]
-
N-H Bend (Scissoring) (1650-1580 cm⁻¹): A medium to strong absorption.[11]
-
C-O-C Stretch (1100-1050 cm⁻¹): A very strong and characteristic absorption for the ether linkage in the THF ring.[10][12]
3.3 Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry helps confirm the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): An odd molecular weight peak at m/z 101 , consistent with the nitrogen rule for a compound with a single nitrogen atom.[13][14]
-
Base Peak (m/z 30): The most common fragmentation for primary amines is α-cleavage, leading to the loss of the tetrahydrofuryl radical to form [CH₂=NH₂]⁺. This resonance-stabilized ion at m/z 30 is typically the base peak.[15][16]
-
Other Fragments: Cleavage of the THF ring can also occur. A common fragmentation for cyclic ethers is the loss of an alkyl side chain, which in this case would be cleavage between C3 and the aminomethyl group, potentially leading to a fragment at m/z 71 (M-30).[17]
Applications in Research and Development
4.1 The Tetrahydrofuran Moiety as a Privileged Scaffold
The THF ring is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates is a strategic choice to optimize pharmacokinetic properties.
The Rationale:
-
Improved Solubility: The polar ether functionality enhances aqueous solubility, which is crucial for drug formulation and bioavailability.[2]
-
Metabolic Stability: The saturated heterocyclic ring can block sites of metabolism that might be susceptible in an analogous acyclic structure.
-
Defined 3D Structure: The THF ring provides a rigid scaffold that locks the aminomethyl substituent into a specific spatial orientation, allowing for precise and high-affinity interactions with protein binding pockets. This defined vector is critical for structure-activity relationship (SAR) studies.[1]
Caption: Relationship between structural features and medicinal chemistry benefits.
4.2 Case Studies
This building block is featured in numerous patents for therapeutics targeting a range of diseases, including central nervous system (CNS) disorders, infectious diseases, and oncology.[1] Its structure allows it to serve as a non-classical bioisostere for other cyclic systems, providing chemists with a valuable tool to navigate and optimize lead compounds.
In agrochemicals, (tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of the neonicotinoid insecticide Dinotefuran, highlighting its industrial relevance beyond pharmaceuticals.[5]
Safety, Handling, and Storage
5.1 Hazard Identification
As a primary amine, this compound is corrosive and requires careful handling.
| GHS Classification | Code | Description |
| Pictogram | GHS05 | Corrosion |
| Signal Word | Danger | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage |
Data sourced from Sigma-Aldrich[1]
5.2 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
In Case of Contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
5.3 Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(R)-1-Tetrahydrofuran-3-ylmethanamine is a high-value chiral building block whose utility is firmly established in both pharmaceutical and agrochemical research. Its distinct combination of a polar, rigid THF scaffold and a synthetically versatile primary amine at a stereogenic center makes it an exemplary tool for chemists seeking to optimize molecular properties. The maturation of synthetic routes, particularly the advent of highly selective biocatalytic methods, ensures a reliable supply of this enantiopure intermediate, paving the way for its continued application in the development of next-generation chemical entities.
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